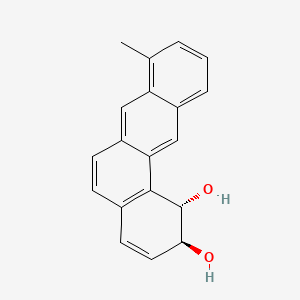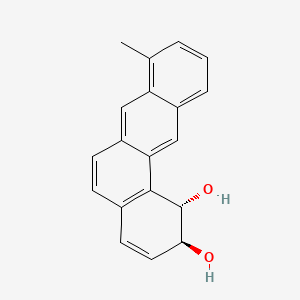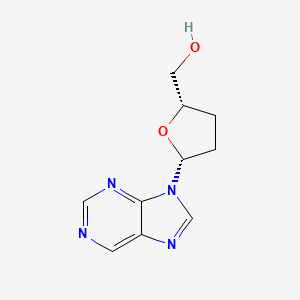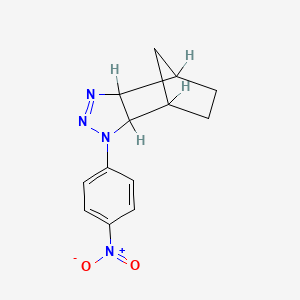
L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a glutamic acid backbone modified with a dichlorobenzoyl group and a pteridinyl moiety. Its molecular formula is C20H20Cl2N8O5, and it has a molecular weight of 523.33 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- typically involves multiple steps. The process begins with the protection of the amino and carboxyl groups of L-glutamic acid, followed by the introduction of the dichlorobenzoyl group through an acylation reaction. The pteridinyl moiety is then attached via a nucleophilic substitution reaction. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pteridinyl moiety, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can target the dichlorobenzoyl group, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the pteridinyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pteridinyl oxides, while reduction can produce dichlorobenzoyl-reduced derivatives .
Aplicaciones Científicas De Investigación
L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. The pteridinyl moiety plays a crucial role in these interactions, often acting as a competitive inhibitor or activator .
Comparación Con Compuestos Similares
Similar Compounds
- 3’,5’-Dichloromethotrexate
- 3’,5’-Dichloroamethopterin
- Methotrexate, dichloro
Uniqueness
Compared to similar compounds, L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- is unique due to its specific combination of functional groups. This unique structure imparts distinct biological activities and chemical reactivity, making it valuable for specialized applications .
Propiedades
Número CAS |
151648-48-5 |
|---|---|
Fórmula molecular |
C20H20Cl2N8O5 |
Peso molecular |
523.3 g/mol |
Nombre IUPAC |
(2S)-2-[[2,3-dichloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H20Cl2N8O5/c1-30(7-8-6-25-17-15(26-8)16(23)28-20(24)29-17)11-4-2-9(13(21)14(11)22)18(33)27-10(19(34)35)3-5-12(31)32/h2,4,6,10H,3,5,7H2,1H3,(H,27,33)(H,31,32)(H,34,35)(H4,23,24,25,28,29)/t10-/m0/s1 |
Clave InChI |
ZUJKDHNUVLCZJT-JTQLQIEISA-N |
SMILES isomérico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C(=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl)Cl |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C(=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


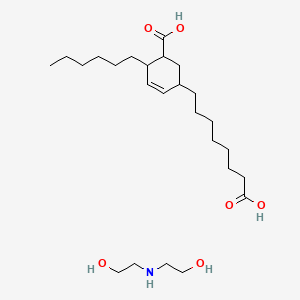
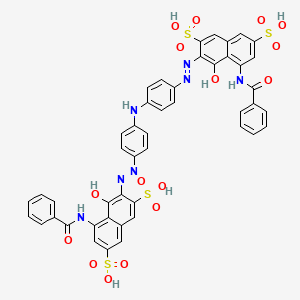
![Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12796882.png)
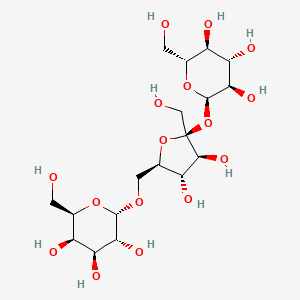
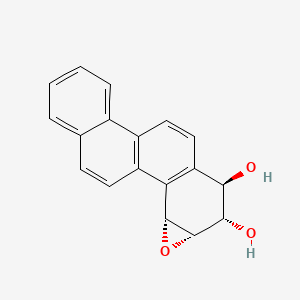
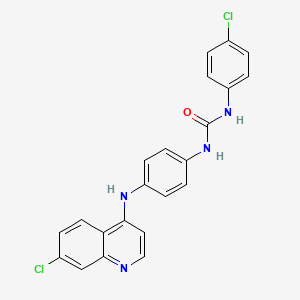
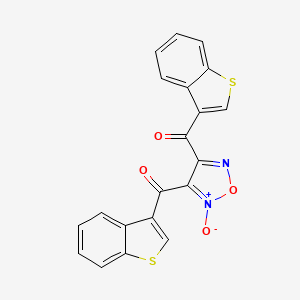
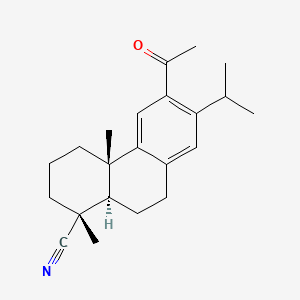
![Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12796926.png)
